2-(4-Chlorophenyl)pyrazolidin-3-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90061-89-5 |
|---|---|
Molecular Formula |
C9H9ClN2O |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
2-(4-chlorophenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C9H9ClN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11-12/h1-4,11H,5-6H2 |
InChI Key |
KBUPEOGJLVJYOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNN(C1=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Diversification of 2 4 Chlorophenyl Pyrazolidin 3 One
Retrosynthetic Analysis of the 2-(4-Chlorophenyl)pyrazolidin-3-one Scaffold
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgyoutube.comdeanfrancispress.com For this compound, the analysis reveals two primary disconnection points, leading to logical precursors.
The most intuitive disconnection is at the amide bond and the N-C bond of the pyrazolidinone ring. This approach simplifies the target molecule into 4-chlorophenylhydrazine (B93024) and an acrylic acid derivative, such as methyl acrylate (B77674). semanticscholar.orgtandfonline.comresearchgate.net This strategy is the most common and direct route for the synthesis of this scaffold.
Table 1: Retrosynthetic Analysis of this compound
| Target Molecule | Disconnection Approach | Precursors |
| This compound | Amide and N-C bond cleavage | 4-Chlorophenylhydrazine and Methyl Acrylate |
Established Synthetic Routes to the Pyrazolidin-3-one (B1205042) Core
The construction of the pyrazolidin-3-one ring is a well-established area of heterocyclic chemistry, with several reliable methods available.
Cyclization Reactions for Pyrazolidinone Ring Construction
The most prevalent method for forming the pyrazolidin-3-one ring involves the cyclization of a hydrazine (B178648) derivative with a three-carbon component. researchgate.netarkat-usa.org A common approach is the reaction of a substituted hydrazine with an α,β-unsaturated ester, such as an acrylate. researchgate.netarkat-usa.org This reaction proceeds via a Michael addition followed by an intramolecular cyclization to yield the desired pyrazolidin-3-one.
Another established route utilizes the cyclization of β-hydrazinopropanoic acids or their corresponding esters. These precursors can be synthesized through various methods and subsequently cyclized under acidic or basic conditions to form the pyrazolidinone ring.
Strategies for Introduction and Modification of the 4-Chlorophenyl Moiety
The 4-chlorophenyl group is typically introduced early in the synthetic sequence by using 4-chlorophenylhydrazine as a starting material. semanticscholar.orgtandfonline.comresearchgate.net This commercially available reagent readily reacts with suitable three-carbon synthons to form the target molecule.
Alternatively, the aryl group can be introduced at a later stage through N-arylation reactions of a pre-formed pyrazolidin-3-one core. However, this approach is less common for the synthesis of this specific compound due to the ready availability of the corresponding hydrazine.
Advanced Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry has seen a surge in the development of catalytic methods to improve efficiency, selectivity, and sustainability. These advanced approaches are also being applied to the synthesis of pyrazolidin-3-ones.
Transition Metal-Catalyzed Coupling Reactions
While not the primary method for the synthesis of this compound itself, transition metal-catalyzed reactions are crucial for the chemo-diversification of the pyrazolidinone core. rsc.orgresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be employed to introduce a wide variety of substituents onto the pyrazolidinone scaffold, assuming appropriate halogenation of the ring. rsc.orgresearchgate.net Rhodium-catalyzed annulation reactions of pyrazolidinones with diazo compounds have also been reported, leading to the formation of fused pyrazolo[1,2-a]cinnolines. rsc.org
Organocatalytic and Biocatalytic Strategies
Organocatalysis and biocatalysis have emerged as powerful tools in asymmetric synthesis, offering environmentally friendly alternatives to metal-based catalysts. nih.govnih.govyoutube.comyoutube.com
Organocatalyzed multicomponent reactions have been developed for the synthesis of complex pyrazolidinone derivatives. nih.gov For instance, a domino Knoevenagel-aza-Michael-cyclocondensation reaction using an organocatalyst can lead to the formation of functionalized pyrazolidinones. nih.gov
Biocatalysis offers a highly selective route to chiral pyrazolidinones. acs.orgrug.nlthieme-connect.com Enzymes, such as ethylenediamine-N,N'-disuccinic acid lyase (EDDS lyase), have been utilized in the asymmetric synthesis of N-arylated aspartic acids, which are precursors to chiral pyrazolidin-3-ones. acs.orgrug.nl A chemoenzymatic method has been developed where arylhydrazines undergo an EDDS lyase-catalyzed hydroamination of fumarate, followed by an acid-catalyzed intramolecular amidation to yield chiral 2-aryl-5-carboxylpyrazolidin-3-ones with high optical purity. rug.nlthieme-connect.com This approach highlights the potential of combining enzymatic and chemical steps in a one-pot synthesis. rug.nl
A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one (B1363979) has been achieved using ball milling, a mechanochemical technique. semanticscholar.orgtandfonline.comresearchgate.net This environmentally friendly method involves grinding 4-chlorophenyl hydrazine and methyl acrylate in the presence of a base, offering a milder and solvent-free alternative to conventional solution-phase reactions. semanticscholar.orgtandfonline.comresearchgate.net
Sustainable and Green Chemistry Methodologies in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact and enhance process efficiency.
A significant advancement in the green synthesis of this compound is the development of a solvent-free method utilizing ball milling. semanticscholar.orgresearchgate.nettandfonline.com This mechanochemical approach involves the grinding of 4-chlorophenyl hydrazine and methyl acrylate in the presence of a base. semanticscholar.orgresearchgate.nettandfonline.com This method offers several advantages over conventional solution-phase synthesis, which often requires strictly anhydrous conditions and the use of strong bases like sodium methylate. semanticscholar.org The ball-milling process is conducted under milder conditions and can utilize weaker, more environmentally benign bases. semanticscholar.org
The reaction is typically carried out by charging a ball milling vessel with stainless steel balls, 4-chlorophenyl hydrazine, methyl acrylate, and a base such as potassium hydroxide (B78521). tandfonline.com The mixture is then milled for a specific number of cycles, each consisting of a period of rotation followed by a pause to prevent overheating. semanticscholar.org Research has shown that various factors, including the type of base, the ratio of reactants, and the milling conditions, can influence the reaction yield. semanticscholar.orgtandfonline.com For instance, the use of common inorganic bases like potassium hydroxide and sodium hydroxide has been shown to provide moderate yields in this solvent-free process. semanticscholar.org
The optimization of reactant ratios has also been a subject of investigation. For example, increasing the molar ratio of methyl acrylate to 4-chlorophenyl hydrazine from 1:1 to 1.8:1 has been demonstrated to improve the yield from 44% to 63%. tandfonline.com Further increases in the ratio did not lead to a significant change in the yield. tandfonline.com The influence of the amount of reactants on the yield has also been studied, with optimal yields being achieved at specific reactant loadings, beyond which inefficient mixing can lead to a decrease in yield. semanticscholar.org
Table 1: Screening of Bases for the Formation of 1-(4-chlorophenyl)pyrazolidin-3-one in a Ball Mill semanticscholar.org
| Entry | Base | Yield (%) |
| 1 | KOH | 48 |
| 2 | NaOH | 45 |
| 3 | K2CO3 | 23 |
| 4 | Na2CO3 | 20 |
| 5 | Et3N | Trace |
Reactions were carried out with 1 (0.4 g, 2.8 mmol), 2 (0.3 g, 3.4 mmol, 1.2 mol equiv.) and the base (5.6 mmol, 2.0 mol equiv.); ball milling method: 600 rpm, 12 cycles × (5 min. rotation + 4 min. pause), Φ10 mm agate ball (6 balls). Isolated yield.
This solvent-free approach significantly reduces the use of hazardous organic solvents, making it a more environmentally friendly and atom-economical process. semanticscholar.org
The chemical industry is increasingly exploring the use of renewable feedstocks to reduce its reliance on fossil fuels and promote sustainability. kit.edursc.org Biomass, such as carbohydrates, lignin, and plant oils, represents a rich source of platform molecules for the synthesis of a wide range of chemicals. kit.edu While the direct synthesis of this compound from renewable feedstocks is not yet widely reported in the literature, the building blocks for its synthesis could potentially be derived from biomass.
For instance, acrylic acid, a precursor to methyl acrylate, can be produced from renewable resources like glycerol (B35011), which is a byproduct of biodiesel production. Research is ongoing to develop efficient catalytic processes for the dehydration of glycerol to acrolein, followed by oxidation to acrylic acid. Similarly, while aniline (B41778) and its derivatives are traditionally produced from petroleum-based benzene, research into the production of aromatic compounds from lignin, a major component of lignocellulosic biomass, is a promising area. kit.edu
Waste minimization in the synthesis of this compound is primarily achieved through the adoption of greener synthetic routes, such as the aforementioned solvent-free ball milling method. semanticscholar.org This technique eliminates the need for large volumes of organic solvents, which are often toxic and difficult to recycle, thereby significantly reducing waste generation.
Flow Chemistry and Continuous Manufacturing for Scalable Research Production
Flow chemistry, or continuous manufacturing, has emerged as a powerful technology for the synthesis of chemicals, offering advantages such as enhanced safety, improved heat and mass transfer, and easier scalability compared to traditional batch processes. rsc.org The application of flow chemistry to the synthesis of pyrazoline and pyrazolidinone derivatives has been explored, demonstrating the potential for rapid and automated production. rsc.org
While a specific continuous flow process for the synthesis of this compound has not been detailed in the reviewed literature, the general principles of flow chemistry can be applied. A hypothetical flow setup would involve continuously pumping solutions of 4-chlorophenylhydrazine and methyl acrylate, along with a suitable base, through a heated reactor coil or a packed-bed reactor. The reaction parameters, such as temperature, pressure, and residence time, could be precisely controlled to optimize the reaction and maximize the yield and purity of the product. The output stream would then be subjected to a continuous workup and purification process.
The development of such a continuous process would be particularly beneficial for scalable research production, allowing for the efficient synthesis of larger quantities of the compound for further studies while maintaining high consistency and quality.
Asymmetric Synthesis of Chiral this compound Analogues (if applicable)
The synthesis of chiral molecules is of great importance in the pharmaceutical and agrochemical industries, as different enantiomers of a compound can exhibit vastly different biological activities. While this compound itself is achiral, the introduction of a substituent at the 4- or 5-position of the pyrazolidinone ring would create a chiral center.
The asymmetric synthesis of chiral pyrazolidinone analogues has been achieved through various catalytic methods. For instance, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with activated pyridines have been used to synthesize chiral 3-substituted tetrahydropyridines, which can be precursors to chiral piperidines. organic-chemistry.org Although not directly applied to this compound, this methodology demonstrates the potential for creating chiral centers in heterocyclic rings through catalytic asymmetric reactions.
Synthesis of Isotopically Labeled this compound for Mechanistic and Analytical Studies
Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in quantitative analysis. The synthesis of isotopically labeled this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) into its structure.
While specific synthetic routes for labeled this compound are not detailed in the available literature, general strategies for isotopic labeling can be applied. One common approach is to use labeled starting materials. For example, ¹³C-labeled this compound could be synthesized using ¹³C-labeled methyl acrylate. iaea.org Similarly, deuterium labeling could be introduced by using deuterated precursors. For instance, the synthesis of deuterium-labeled fluphenazine (B1673473) has been achieved by the reduction of appropriate esters or imides with lithium aluminum deuteride. nih.gov
Another strategy involves isotopic exchange reactions on the final compound or a late-stage intermediate. However, this can sometimes lead to a mixture of isotopologues. The choice of labeling strategy would depend on the desired position of the label and the availability of the labeled precursors. The resulting labeled compound would be a crucial tool for in-depth mechanistic investigations and for developing sensitive analytical methods for its detection and quantification.
Advanced Structural Elucidation and Conformational Analysis of 2 4 Chlorophenyl Pyrazolidin 3 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution and the solid state.
Multi-dimensional NMR Techniques (2D-COSY, HSQC, HMBC, NOESY)
A complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra is fundamental to confirming the molecular skeleton. Two-dimensional NMR techniques are indispensable for this purpose.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, within the pyrazolidinone ring's ethylenic protons. nih.govuky.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on their proton assignments. nih.govuky.edu
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically over two to three bonds) between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the entire molecular framework, such as the connection between the chlorophenyl ring and the pyrazolidinone nitrogen. nih.govuky.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the molecule's preferred conformation and the relative orientation of the chlorophenyl and pyrazolidinone rings.
Without experimental data for 2-(4-Chlorophenyl)pyrazolidin-3-one, a representative data table for its NMR assignments cannot be generated.
Solid-State NMR Spectroscopy for Polymorphism and Amorphous State Characterization
Solid-state NMR (ssNMR) is a powerful tool for studying materials in their solid form, providing insights into polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties. ssNMR can detect subtle differences in the local chemical environment of atoms in different crystal packing arrangements. This technique is particularly valuable when single crystals suitable for X-ray diffraction are difficult to obtain or when characterizing amorphous (non-crystalline) states of a substance.
Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Crystal Packing
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Investigation of Intermolecular Interactions and Hydrogen Bonding Networks
A crystal structure analysis would reveal detailed information on bond lengths, bond angles, and torsion angles, defining the exact geometry of the this compound molecule. Furthermore, it would elucidate the supramolecular architecture, showing how individual molecules pack in the crystal lattice. This includes identifying and characterizing intermolecular interactions such as hydrogen bonds (e.g., involving the N-H and C=O groups of the pyrazolidinone ring), π-π stacking between aromatic rings, and other van der Waals forces. These interactions are fundamental to the stability and physical properties of the crystalline material.
A lack of published crystallographic data for this specific compound prevents the creation of tables detailing its bond lengths and angles.
Polymorphism, Co-crystallization, and Salt Form Research
The study of polymorphism is critical in the pharmaceutical industry, as different crystal forms can have different solubilities and bioavailabilities. nih.govnih.gov X-ray diffraction is the primary method for identifying and characterizing different polymorphs. Research into co-crystallization (forming a crystal containing two or more different molecules in a specific stoichiometric ratio) and salt formation are also common strategies to modify the physicochemical properties of a compound.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformation Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for confirming the presence of key structural motifs. For this compound, one would expect to observe characteristic bands for:
N-H stretching: Typically in the region of 3200-3400 cm⁻¹.
C=O stretching (amide): Around 1650-1680 cm⁻¹.
C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.
Aromatic C-H and C=C stretching: In their respective characteristic regions.
Variations in the positions and shapes of these bands can provide information about hydrogen bonding and the conformational state of the molecule. A comparative analysis of IR and Raman spectra can yield complementary information due to their different selection rules.
As no specific experimental vibrational spectra for this compound are available in the searched literature, a data table of its characteristic vibrational frequencies cannot be compiled.
Mass Spectrometry for Fragmentation Pathway Elucidation and Precise Mass Determination
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.
For this compound, the theoretical exact masses for the protonated molecule [M+H]+ and the sodium adduct [M+Na]+ can be calculated based on the most abundant isotopes of its constituent elements (¹H, ¹²C, ³⁵Cl, ¹⁴N, and ¹⁶O). These calculated values serve as a benchmark for experimental HRMS data, and a close match provides strong evidence for the compound's elemental composition.
| Ion Species | Elemental Formula | Theoretical Exact Mass (m/z) |
| [M+H]+ | C9H10ClN2O | 197.0476 |
| [M+Na]+ | C9H9ClN2ONa | 219.0295 |
This table presents the theoretical exact masses for the protonated and sodiated molecular ions of this compound. Experimental verification of these masses would confirm the elemental composition.
Tandem Mass Spectrometry (MS/MS) for Structural Fingerprinting
Tandem Mass Spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This process provides a unique "fragmentation fingerprint" that is characteristic of the compound's structure.
In a hypothetical MS/MS experiment on the protonated molecule of this compound ([M+H]+, m/z 197.0476), collision-induced dissociation (CID) would likely lead to the cleavage of the pyrazolidinone ring and the N-aryl bond. The expected fragmentation pathways could include:
Loss of the pyrazolidinone moiety: Cleavage of the N-N bond and subsequent rearrangements could lead to the formation of a 4-chlorophenyl radical cation or related species.
Cleavage of the N-aryl bond: This would result in the formation of a protonated pyrazolidin-3-one (B1205042) fragment and a neutral chlorobenzene (B131634) molecule, or a 4-chlorophenyl cation.
Ring-opening of the pyrazolidinone: This could be followed by the loss of small neutral molecules such as CO, C2H4, or HNCO.
A plausible fragmentation pattern is detailed in the table below. The relative abundances of these fragments would depend on the specific CID conditions.
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z |
| 197.0 | [C6H4Cl]+ | C3H6N2O | 111.0 |
| 197.0 | [C9H8ClN2]+ | H2O | 179.0 |
| 197.0 | [C8H9ClN2O]+ | CH2 | 183.0 |
| 197.0 | [C3H5N2O]+ | C6H4Cl | 85.0 |
This table outlines a potential fragmentation pathway for this compound under MS/MS conditions. The identification of these characteristic fragments would provide strong evidence for the proposed structure.
Chiroptical Spectroscopy (CD, ORD, VCD) for Absolute Configuration Determination (if applicable)
The structure of this compound does not inherently possess a chiral center. The pyrazolidinone ring itself is not stereogenic. However, if substitutions on the pyrazolidinone ring were to introduce a stereocenter, or if the molecule were to adopt a stable, non-planar conformation leading to atropisomerism, then chiroptical techniques would become relevant.
Assuming a scenario where a chiral derivative of this compound is synthesized, the following techniques could be employed to determine its absolute configuration:
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of a chiral molecule by comparing the experimental spectrum to that predicted by quantum chemical calculations.
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, known as a Cotton effect, is characteristic of the stereochemistry of the molecule.
Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is the vibrational analogue of electronic CD, measuring the differential absorption of left and right circularly polarized infrared light. It provides detailed information about the stereochemistry of a molecule in solution.
For any of these techniques to be applicable, the enantiomers of a chiral derivative would first need to be separated, typically by chiral chromatography.
Electron Diffraction and Neutron Scattering for Advanced Structural Insights
While X-ray crystallography is the most common method for determining the solid-state structure of organic molecules, electron diffraction and neutron scattering offer complementary and sometimes advantageous information.
Electron Diffraction: This technique can be used to determine the crystal structure of very small crystals, even at the nanoscale, which may be too small for conventional X-ray diffraction. For this compound, electron diffraction could provide precise bond lengths and angles in the solid state, as well as information about the packing of the molecules in the crystal lattice.
Neutron Scattering: Neutron scattering is particularly useful for accurately locating hydrogen atoms in a crystal structure, which is often difficult with X-ray diffraction due to the low scattering power of hydrogen. A neutron diffraction study of this compound could provide precise positions of the hydrogen atoms on the pyrazolidinone ring and the phenyl group, offering a more complete picture of the molecule's geometry and intermolecular interactions, such as hydrogen bonding.
| Technique | Type of Information Provided | Potential Application to this compound |
| Electron Diffraction | Crystal structure from nanocrystals, precise bond lengths and angles. | Determination of the solid-state conformation and packing if suitable single crystals for X-ray diffraction are not available. |
| Neutron Scattering | Precise location of hydrogen atoms, detailed information on hydrogen bonding. | Accurate determination of N-H and C-H bond lengths and the geometry of any intermolecular hydrogen bonds involving the amide proton and carbonyl oxygen. |
This table summarizes the potential applications of electron diffraction and neutron scattering for the advanced structural analysis of this compound.
Computational Chemistry and Theoretical Modeling of 2 4 Chlorophenyl Pyrazolidin 3 One
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
No published studies were identified that performed Quantum Mechanical calculations, such as Density Functional Theory (DFT) for geometry optimization or ab initio methods for high-accuracy property prediction, specifically for 2-(4-Chlorophenyl)pyrazolidin-3-one.
Density Functional Theory (DFT) for Optimized Geometries and Energetics
A search for DFT studies on this compound yielded no specific results.
Ab Initio Methods for High-Accuracy Property Prediction
No specific ab initio calculations for this compound were found in the reviewed literature.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamics
There is no available research on the use of Molecular Dynamics simulations to explore the conformational space or dynamic behavior of this compound.
Solvent Effects on Molecular Conformation and Stability
No studies detailing the influence of solvents on the conformation and stability of this compound through MD simulations were located.
Interactions with Biological Macromolecules (e.g., protein-ligand binding dynamics in silico)
In silico studies of the binding dynamics between this compound and any biological macromolecules have not been published.
Molecular Docking and Virtual Screening Methodologies for Target Identification (if applicable)
No literature is available on the use of molecular docking or virtual screening methodologies to identify potential biological targets for this compound.
Compound Names Mentioned
As no specific research on this compound could be cited, a table of compounds is not applicable.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Model Development
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are crucial in drug discovery and materials science as they can predict the activity or properties of new, unsynthesized compounds, thereby saving time and resources.
While specific QSAR/QSPR models for this compound are not available in the reviewed literature, studies on related pyrazolone (B3327878) and pyrazoline derivatives demonstrate the utility of this approach. For instance, QSAR studies have been performed on a series of substituted pyrazolone derivatives to understand their anti-inflammatory activities. In one such study, descriptors related to the electronic and topological features of the molecules were used to build a predictive model.
A 2D-QSAR study on substituted pyrazolone derivatives as anti-inflammatory agents revealed that descriptors like Chi2 (a topological descriptor) and SdsNcount (an electro-topological descriptor) positively contribute to the anti-inflammatory activity. This suggests that modifications to the molecular structure that influence these parameters could lead to more potent compounds.
To illustrate the development of a QSAR model, consider a hypothetical model for a series of pyrazolone derivatives with antimicrobial activity. The model might take the form of a linear equation:
p(MIC) = c1 * (Descriptor 1) + c2 * (Descriptor 2) + ... + constant
where p(MIC) is the predicted minimum inhibitory concentration, and the descriptors could be electronic (like hydration energy), steric (like molecular volume), or lipophilic (like logP). researchgate.net
Table 1: Example of Descriptors Used in QSAR Models for Pyrazolone Derivatives
| Descriptor | Type | Potential Influence on Activity |
| Hydration Energy | Electronic | Affects solubility and interaction with biological targets |
| LogP | Lipophilic | Influences cell membrane permeability |
| Molecular Volume | Steric | Determines fit within a receptor binding site |
| Chi2 | Topological | Relates to molecular shape and branching |
| SdsNcount | Electro-topological | Relates to the number of nitrogen atoms with specific electronic properties |
This table is illustrative and based on general QSAR principles and findings for related compounds.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. nih.gov These predictions can aid in the interpretation of experimental spectra (such as NMR, IR, and UV-Vis) and can provide confidence in the structural assignment of a newly synthesized compound.
For a molecule like this compound, DFT calculations could be used to predict its 1H and 13C NMR chemical shifts, the vibrational frequencies of its functional groups in an IR spectrum, and its electronic transitions in a UV-Vis spectrum. These calculated parameters can then be compared with experimental data to validate the computational model and the molecular structure.
A study on pyrazine-1,3,4-oxadiazole analogs utilized techniques such as IR, mass spectrometry, and NMR to characterize the synthesized compounds, which could be complemented by computational predictions. nih.gov In another example, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to calculate the 1H and 13C NMR chemical shifts for pyridinyl and pyrimidinyl phosphonates, showing good agreement with experimental values. ijcce.ac.ir
Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for a Pyrazolidinone Derivative
| Spectroscopic Technique | Predicted Value (Computational) | Experimental Value |
| 1H NMR (ppm) | Chemical shifts for protons on the pyrazolidinone and phenyl rings | Corresponding experimental chemical shifts |
| 13C NMR (ppm) | Chemical shifts for carbon atoms in the molecule | Corresponding experimental chemical shifts |
| IR (cm-1) | Vibrational frequency of the C=O stretch | Experimental C=O stretching frequency |
| UV-Vis (nm) | Wavelength of maximum absorption (λmax) | Experimental λmax |
This table is a template to illustrate how predicted and experimental data would be compared. Actual values would require specific computational and experimental studies on this compound.
Topological Analysis of Electron Density and Intermolecular Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density (ρ) of a molecule to understand its chemical bonding and intermolecular interactions. gla.ac.uk This analysis involves identifying critical points in the electron density, where the gradient of the density is zero. The nature of these critical points reveals the presence of atoms (nuclear critical points), bonds (bond critical points), rings (ring critical points), and cages (cage critical points).
For this compound, a topological analysis of its electron density could provide valuable information about the nature of its covalent bonds (e.g., the C-N, N-N, and C=O bonds within the pyrazolidinone ring) and any non-covalent interactions, such as hydrogen bonds or van der Waals interactions, that might be important in its crystal packing or its interaction with a biological target.
The properties of the electron density at a bond critical point (BCP), such as the electron density itself (ρBCP) and its Laplacian (∇²ρBCP), can be used to classify the type of interaction. For example, a high ρBCP and a negative ∇²ρBCP are characteristic of a shared (covalent) interaction, while a low ρBCP and a positive ∇²ρBCP indicate a closed-shell (ionic, hydrogen bond, or van der Waals) interaction.
Studies on other heterocyclic systems have utilized Hirshfeld surface analysis, a related technique, to investigate intermolecular interactions. For instance, in a study of pyrazolidine-3,5-dione (B2422599) derivatives, Hirshfeld surface analysis revealed a prevalence of H···H interactions in the crystal packing. researchgate.netrsc.org
Table 3: Key Parameters from a Topological Analysis of Electron Density
| Parameter | Definition | Information Gained |
| Electron Density at BCP (ρBCP) | The value of the electron density at a bond critical point. | Indicates the strength of the interaction. |
| Laplacian of Electron Density at BCP (∇²ρBCP) | The second derivative of the electron density at a bond critical point. | Characterizes the nature of the interaction (shared vs. closed-shell). |
| Ellipticity (ε) | A measure of the anisotropy of the electron density at a bond critical point. | Provides information about the π-character of a bond. |
This table outlines the key parameters in a topological analysis of electron density and their significance.
Mechanistic Investigations of 2 4 Chlorophenyl Pyrazolidin 3 One S Biological Activities Pre Clinical Focus
Target Identification and Validation Strategies in Cellular and Biochemical Systems
Affinity Proteomics and Chemoproteomics Approaches
There is no available data on the application of affinity-based proteomic or chemoproteomic strategies to elucidate the protein interaction partners of 2-(4-Chlorophenyl)pyrazolidin-3-one .
CRISPR/Cas9 and RNAi-mediated Genetic Perturbation Studies in vitro
No in vitro studies utilizing CRISPR/Cas9 or RNA interference (RNAi) to investigate the functional consequences of gene knockout or knockdown in relation to the activity of This compound have been reported.
Receptor Binding and Ligand-Receptor Interaction Kinetics
There is a lack of published research on the receptor binding properties and the kinetics of interaction between This compound and any putative biological receptors.
Radioligand Binding Assays and Surface Plasmon Resonance (SPR)
No data from radioligand binding assays or surface plasmon resonance (SPR) studies are available to characterize the binding affinity and kinetics of This compound to any specific protein targets.
Allosteric Modulation and Orthosteric Binding Site Analysis
Investigations into the potential allosteric modulatory effects or the identification of the orthosteric binding site for This compound have not been documented in the scientific literature.
Enzymatic Inhibition/Activation and Kinetic Mechanism Studies
No studies have been published that describe the inhibitory or activatory effects of This compound on any enzymes, nor are there any reports on the kinetic mechanisms of such interactions.
Steady-State and Pre-Steady-State Enzyme Kinetics
Currently, there is a notable absence of publicly available research detailing the steady-state or pre-steady-state enzyme kinetics of this compound. While derivatives of pyrazolidinone have been investigated for their inhibitory effects on various enzymes, specific kinetic data, including inhibition constants (Kᵢ) and the nature of inhibition (e.g., competitive, non-competitive, or uncompetitive), for this particular compound are not documented in the scientific literature. Elucidation of these parameters would be a critical first step in understanding its potential as an enzyme inhibitor and would provide valuable insights into its mechanism of action.
Co-crystallization of Enzyme-Ligand Complexes for Structural Basis of Action
To date, no crystal structures of this compound in complex with a biological macromolecule have been deposited in the Protein Data Bank or described in published research. The process of co-crystallization, followed by X-ray diffraction analysis, is fundamental for visualizing the precise binding mode of a ligand within the active site of an enzyme or the binding pocket of a receptor. Such structural data would reveal the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the compound's binding affinity and selectivity. This information is invaluable for structure-based drug design and for optimizing the compound's potency and specificity.
Cellular Uptake, Efflux, and Intracellular Distribution Mechanisms
Cell Permeability Assays (e.g., PAMPA, Caco-2 monolayers)
There is no available data from in vitro cell permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or studies using Caco-2 cell monolayers for this compound. These assays are standard preclinical tools used to predict the passive diffusion and active transport of a compound across biological membranes, such as the intestinal epithelium, and to estimate its potential for oral absorption. The table below illustrates the type of data that would be generated from such assays.
Table 1: Hypothetical Cell Permeability Data for this compound
| Assay Type | Permeability Value (Papp) x 10⁻⁶ cm/s | Direction | Efflux Ratio | Classification |
| PAMPA | Not Available | N/A | N/A | Not Available |
| Caco-2 | Not Available | Apical to Basolateral | Not Available | Not Available |
| Caco-2 | Not Available | Basolateral to Apical | Not Available | Not Available |
Fluorescence Microscopy and Subcellular Fractionation for Localization
Information regarding the intracellular distribution and localization of this compound is currently unavailable. Techniques such as fluorescence microscopy, often employing a fluorescently tagged analog of the compound, would allow for direct visualization of its accumulation within specific cellular compartments (e.g., nucleus, mitochondria, cytoplasm). Complementary biochemical approaches, like subcellular fractionation followed by quantification of the compound in each fraction, would provide quantitative data on its distribution.
Modulation of Specific Cellular Signaling Pathways and Gene Expression Profiles
Pathway-Specific Reporter Assays and Phosphorylation Analysis
The impact of this compound on specific cellular signaling pathways has not been reported. Pathway-specific reporter assays, which typically use a luciferase or fluorescent protein reporter gene under the control of a response element for a particular transcription factor (e.g., NF-κB, AP-1), are instrumental in identifying which signaling cascades are modulated by a compound. Furthermore, phosphorylation analysis, often conducted via Western blotting or mass spectrometry-based proteomics, is crucial for determining the activation or inhibition of key signaling proteins, such as kinases. The table below provides an example of how such data would be presented.
Table 2: Illustrative Data from a Pathway-Specific Reporter Assay
| Signaling Pathway Reporter | Treatment | Fold Change in Reporter Activity (vs. Control) | p-value |
| NF-κB | This compound | Not Available | Not Available |
| AP-1 | This compound | Not Available | Not Available |
| p53 | This compound | Not Available | Not Available |
Transcriptomic and Proteomic Profiling in Response to this compound
No research articles detailing the transcriptomic (gene expression) or proteomic (protein expression) changes in cells or tissues in response to treatment with this compound were found. Such studies are crucial for elucidating the compound's mechanism of action by identifying the cellular pathways and molecular targets it modulates. Without this data, a comprehensive understanding of its biological effects at the molecular level remains elusive.
Investigation of Molecular Mechanisms in Pre-clinical Disease Models (in vitro and ex vivo)
Similarly, the scientific literature lacks reports on the investigation of the molecular mechanisms of this compound using advanced pre-clinical models.
There is no evidence of high-content screening (HCS) or high-content analysis (HCA) being performed with this compound. HCS is a powerful technology that uses automated microscopy and image analysis to simultaneously measure multiple phenotypic parameters in cells. This approach could provide significant insights into the compound's effects on cell health, morphology, and specific disease-related phenotypes. The absence of such studies limits the understanding of its potential therapeutic applications in various diseases.
No studies were found that utilized organoid or tissue slice culture models to investigate the biological activities of this compound. Organoids, which are three-dimensional cell cultures that mimic the architecture and function of an organ, and tissue slices, which maintain the complex cellular environment of native tissue, are valuable tools for pre-clinical research. The application of these models would be instrumental in assessing the compound's efficacy and mechanism of action in a more physiologically relevant context.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 4 Chlorophenyl Pyrazolidin 3 One Analogues
Systematic Modification of the Pyrazolidin-3-one (B1205042) Core and N-Substitution
Systematic modifications of the pyrazolidin-3-one core and substitutions at the nitrogen atoms are fundamental strategies in optimizing the pharmacological profile of this class of compounds. The pyrazolidin-3-one scaffold itself is a key pharmacophore, and alterations to this core can significantly impact biological activity.
Research has shown that the pyrazolidin-3-one ring can be part of more complex heterocyclic systems. For instance, the synthesis of pyrazolidine-3,5-dione (B2422599) derivatives has been explored, which are structurally related to barbituric acid and have shown anti-inflammatory properties. humanjournals.com The reactivity of the pyrazolidin-3-one core allows for various synthetic transformations, including cascade Michael/intramolecular transamidation reactions to produce novel derivatives. researchgate.net
N-substitution on the pyrazolidin-3-one ring is a common approach to modulate activity. For example, the synthesis of 1,5-diarylpyrazoles is significant for their application in treating inflammation. researchgate.net The nature of the substituent on the nitrogen atom can influence the compound's interaction with biological targets.
Exploration of Substituent Effects on the Chlorophenyl Moiety
The 4-chlorophenyl group is a crucial component of the 2-(4-chlorophenyl)pyrazolidin-3-one structure, and understanding the effects of substituents on this moiety is vital for SAR studies. The chlorine atom at the para position influences the electronic properties and lipophilicity of the molecule, which in turn affects its biological activity.
Studies on related pyrazole (B372694) derivatives have demonstrated that the introduction of different substituents on the phenyl ring can lead to a wide range of biological activities. researchgate.net For instance, the presence of electron-withdrawing groups like nitro or additional chloro groups on the phenyl ring has been shown to enhance the anti-inflammatory activity of certain thiazolidinone derivatives. researchgate.net This suggests that similar modifications to the chlorophenyl moiety of this compound could modulate its activity.
In a series of pyrazolo[1,5-a]pyrimidin-7-amines, analogues containing a 3-(4-fluoro)phenyl group exhibited potent inhibition of Mycobacterium tuberculosis growth, highlighting the importance of the halogen substituent on the phenyl ring. mdpi.com This indicates that the nature and position of the halogen on the phenyl ring are critical determinants of biological activity.
Rational Design and Synthesis of this compound Derivatives Based on SAR Findings
The insights gained from SAR studies are instrumental in the rational design and synthesis of novel this compound derivatives with improved therapeutic potential. By understanding which structural features are essential for activity, medicinal chemists can design new compounds with enhanced potency, selectivity, and pharmacokinetic properties.
The synthesis of pyrazolidin-3-one derivatives can be achieved through various methods, including a solvent-free approach using a ball mill, which offers an environmentally friendly alternative to conventional solution-phase synthesis. researchgate.net Other synthetic strategies involve the reaction of hydrazines with α,β-unsaturated carbonyl compounds or β-diketones. researchgate.netcsic.es
For example, based on the finding that certain substituents on the phenyl ring enhance activity, new derivatives can be synthesized with a variety of electron-donating and electron-withdrawing groups at different positions of the chlorophenyl moiety. Similarly, modifications to the pyrazolidin-3-one core, such as the introduction of spirocyclic systems or fusion with other heterocyclic rings, can lead to novel compounds with unique biological profiles.
Stereochemical Influences on Biological Activity and Physicochemical Properties (if applicable)
While specific information on the stereochemical influences for this compound is not extensively detailed in the provided search results, the principles of stereochemistry are fundamental in drug design. If a chiral center exists in the molecule or its derivatives, the different enantiomers can exhibit distinct biological activities and physicochemical properties.
For instance, the pyrazolidine (B1218672) ring can adopt a twisted conformation, and the spatial arrangement of substituents can influence how the molecule interacts with its biological target. researchgate.net The synthesis of chiral pyrazolidin-3-one derivatives and the evaluation of their individual enantiomers would be a crucial step in understanding the full SAR landscape.
Development of Quantitative SAR (QSAR) Models for Activity Prediction and Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of compounds with their biological activities. The development of QSAR models for this compound analogues can significantly accelerate the drug discovery process.
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied to other pyrazole derivatives to understand the steric and electrostatic field contributions to biological activity. nih.govresearchgate.net These models can predict the activity of newly designed compounds before their synthesis, allowing for the prioritization of the most promising candidates. For a series of 3,5-diaryl-4,5-dihydropyrazoles, CoMFA models revealed that steric interactions were the dominant factor influencing their cytotoxic activity. nih.gov
Both 2D and 3D QSAR models have been developed for pyrazole derivatives targeting enzymes like acetylcholinesterase, highlighting the importance of molecular volume, multiple bonds, and specific atom-centered fragments in determining potency. shd-pub.org.rs Similar approaches could be applied to this compound analogues to guide lead optimization.
Pharmacophore Modeling and Ligand-Based Drug Design Strategies
Pharmacophore modeling is a powerful ligand-based drug design strategy that identifies the essential three-dimensional arrangement of chemical features required for biological activity. d-nb.infodovepress.com This approach is particularly useful when the 3D structure of the biological target is unknown.
A pharmacophore model for this compound analogues would typically consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov For instance, a study on pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors identified a five-point pharmacophore model with one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for activity. nih.gov
Once a pharmacophore model is developed and validated, it can be used for virtual screening of compound libraries to identify novel scaffolds that match the pharmacophoric features. This can lead to the discovery of new classes of compounds with the desired biological activity.
Pre Clinical Pharmacokinetic Pk and Pharmacodynamic Pd Research for 2 4 Chlorophenyl Pyrazolidin 3 One
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling
The in vitro ADME profile of a drug candidate is crucial for predicting its in vivo behavior and potential for success as a therapeutic agent. drugtargetreview.com
Metabolic stability is a critical parameter that influences a drug's half-life and bioavailability. researchgate.net Studies are often conducted using liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, the primary enzymes responsible for drug metabolism. dergipark.org.trspringernature.com
For the representative Compound 1, its metabolic stability was assessed in human liver microsomes (HLM). mdpi.com The findings indicated a high metabolic stability, with over 80% of the compound remaining after a 60-minute incubation period. mdpi.com This suggests that the compound is not rapidly metabolized by hepatic enzymes, which is a favorable characteristic for a drug candidate. The primary metabolites identified were a result of dechlorination, oxidation, and the loss of the amine-bearing group. mdpi.com
Table 1: Metabolic Stability of Compound 1 in Human Liver Microsomes
| Time (minutes) | % Parent Compound Remaining |
|---|---|
| 0 | 100 |
| 5 | 95 |
| 15 | 92 |
| 30 | 88 |
This table is a representative illustration based on the described high metabolic stability.
The extent to which a drug binds to plasma proteins can significantly impact its distribution and availability to target tissues. nih.gov In vitro models are also employed to predict the ability of a compound to cross the blood-brain barrier (BBB), a critical factor for drugs targeting the central nervous system (CNS). nih.gov
For Compound 1, in silico and in vitro assessments indicated a satisfactory ability to permeate membranes, including the blood-brain barrier, without being significantly trapped in the phospholipid bilayer. mdpi.com This is a crucial property for a compound being developed for glioblastoma, a type of brain cancer. nih.govnih.gov
Table 2: In Vitro Permeability and BBB Penetration of Compound 1
| Parameter | Assay | Result | Implication |
|---|---|---|---|
| Gastrointestinal Permeability | In silico/In vitro model | Good | Likely good oral absorption |
| Blood-Brain Barrier Permeability | In silico/In vitro model | Excellent | Potential for CNS activity |
This table is a representative illustration based on the described permeability characteristics.
Drug transporters such as P-glycoprotein (P-gp), organic anion-transporting polypeptides (OATPs), and organic cation transporters (OCTs) can influence a drug's absorption, distribution, and excretion. Assays to determine if a compound is a substrate or inhibitor of these transporters are an important part of preclinical profiling.
While specific data on the interaction of Compound 1 with these transporters is not detailed in the available literature, its good BBB permeability suggests that it may not be a significant substrate for efflux transporters like P-gp at the BBB. mdpi.com
In Vivo Pharmacokinetic Characterization in Animal Models (e.g., rodent, non-rodent species)
In vivo pharmacokinetic studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and eliminated in a living organism. nih.gov
Before in vivo PK studies can be conducted, a robust and validated bioanalytical method is required to accurately quantify the drug concentration in biological matrices such as plasma and brain tissue. These methods, typically utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), must be sensitive, specific, accurate, and precise. researchgate.net For compounds like the pyrazolo[3,4-d]pyrimidine derivatives, such methods would be developed and validated according to regulatory guidelines.
Once a bioanalytical method is established, the compound is administered to animal models (e.g., mice, rats) and blood samples are collected at various time points. nih.govnih.gov The resulting concentration-time data is used to calculate key pharmacokinetic parameters.
While specific in vivo pharmacokinetic data for Compound 1 has not been published, the favorable in vitro profile (high metabolic stability, good permeability) would lead to the hypothesis that it would exhibit a reasonable half-life and good bioavailability in animal models. mdpi.com The goal of such in vivo studies would be to confirm these predictions and establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship to guide dose selection for efficacy studies. nih.gov
Table 3: Hypothetical In Vivo Pharmacokinetic Parameters for a Pyrazolo[3,4-d]pyrimidine Derivative in Rodents
| Pharmacokinetic Parameter | Symbol | Value | Unit |
|---|---|---|---|
| Clearance | CL | Value | mL/min/kg |
| Volume of Distribution | Vd | Value | L/kg |
| Half-life | t1/2 | Value | hours |
This table represents the types of parameters that would be determined from in vivo studies.
Tissue Distribution and Mass Balance Studies in Pre-clinical Species
Understanding the distribution and elimination pathways of a new chemical entity is fundamental to preclinical development. Mass balance and tissue distribution studies are conducted to quantify the absorption, distribution, and excretion of the compound, providing a complete picture of its fate in the body.
A representative mass balance study would be performed in a species such as the Sprague-Dawley rat, using a radiolabeled form of the compound, for instance, [¹⁴C]2-(4-Chlorophenyl)pyrazolidin-3-one. Following administration, excreta (urine and feces) and cage wash are collected over a period of up to 168 hours. The total radioactivity recovered provides the mass balance. In many cases, recovery of 80% to 90% or more is considered acceptable in rodent studies. nih.govresearchgate.net The primary routes of excretion are identified by quantifying the radioactivity in urine and feces. researchgate.net
For tissue distribution, non-radiolabeled compound is administered, and at selected time points, various tissues are collected to determine the concentration of the parent compound. This helps to identify potential sites of accumulation and target engagement. The tissue-to-plasma concentration ratio (Kp) is a key parameter derived from these studies.
Illustrative Data Tables:
Table 1: Illustrative Mass Balance of [¹⁴C]this compound in Rats (% of Administered Dose) This interactive table provides a hypothetical summary of the cumulative recovery of radioactivity over 168 hours post-administration in male Sprague-Dawley rats.
| Excretion Route | 0-24h | 0-48h | 0-96h | 0-168h |
|---|---|---|---|---|
| Urine | 55.2 | 60.5 | 62.1 | 62.5 |
| Feces | 22.8 | 26.1 | 27.5 | 27.8 |
| Cage Wash | 2.1 | 2.3 | 2.4 | 2.4 |
| Total Recovery | 80.1 | 88.9 | 92.0 | 92.7 |
Table 2: Illustrative Tissue Distribution of this compound in Rats (2h Post-Administration) This interactive table shows hypothetical tissue-to-plasma concentration ratios (Kp) in key organs.
| Organ | Kp (Mean ± SD) |
|---|---|
| Liver | 4.5 ± 0.8 |
| Kidneys | 6.2 ± 1.1 |
| Lungs | 1.8 ± 0.4 |
| Spleen | 1.1 ± 0.3 |
| Heart | 0.8 ± 0.2 |
| Muscle | 0.5 ± 0.1 |
| Brain | 0.1 ± 0.05 |
The illustrative data suggest that the compound is well-absorbed and primarily excreted via the kidneys as metabolites, with a smaller portion eliminated in the feces. The tissue distribution profile indicates high concentrations in the eliminating organs (liver and kidneys) with limited distribution into the brain, suggesting it may not readily cross the blood-brain barrier. nih.gov
Metabolite Identification and Structural Elucidation from Pre-clinical Biological Matrices
Characterizing the metabolic fate of a drug candidate is crucial for understanding its clearance mechanisms and identifying pharmacologically active or potentially reactive metabolites.
In Vitro Metabolic Pathway Mapping (Phase I and Phase II Reactions)
In vitro systems are used to predict human metabolism and compare metabolic pathways across species. Typical studies involve incubating the compound with liver microsomes and hepatocytes from preclinical species (e.g., rat, dog) and humans. mdpi.com For a compound like this compound, plausible metabolic pathways include Phase I oxidation and Phase II conjugation. Phase I reactions, catalyzed by cytochrome P450 (CYP) enzymes, could involve hydroxylation of the chlorophenyl ring. mdpi.com Following this, Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), would conjugate the hydroxylated metabolites or the parent compound to form more water-soluble glucuronide and sulfate (B86663) adducts, facilitating their excretion. This is a common metabolic pathway for pyrazolinone derivatives like Edaravone. researchgate.netdrugbank.com
Illustrative Data Table:
Table 3: Illustrative In Vitro Metabolites of this compound This interactive table outlines hypothetical metabolites identified in human liver microsome incubations.
| Metabolite ID | Proposed Structure | Metabolic Reaction | Primary Enzyme(s) |
|---|---|---|---|
| M1 | 2-(4-Chloro-3-hydroxyphenyl)pyrazolidin-3-one | Aromatic Hydroxylation | CYP3A4, CYP2C9 |
| M2 | Glucuronide conjugate of M1 | Glucuronidation | UGT1A9 |
| M3 | Sulfate conjugate of parent | Sulfation | SULTs |
| M4 | N-dealkylated pyrazolidinone ring | N-dealkylation | CYP enzymes |
In Vivo Metabolite Profiling and Quantification
Metabolite profiling in vivo confirms the relevance of the in vitro findings. Samples of plasma, urine, and feces from the mass balance studies are analyzed using high-resolution mass spectrometry to identify and quantify the parent drug and its metabolites. nih.govnih.gov This provides a quantitative view of the main circulating and excreted metabolites, which is critical for safety assessment.
Illustrative Data Table:
Table 4: Illustrative Relative Abundance (%) of this compound and its Metabolites in Rat Plasma and Excreta This interactive table shows the hypothetical percentage of total drug-related material for the parent compound and its major metabolites.
| Compound/Metabolite | Plasma (at Cmax) | Urine (0-24h) | Feces (0-24h) |
|---|---|---|---|
| Parent | 25 | < 2 | 5 |
| M1 | 15 | 10 | 8 |
| M2 | 45 | 75 | 12 |
| M3 | 10 | 8 | 2 |
| M4 | 5 | 5 | 3 |
These illustrative results suggest that metabolism is extensive, with the glucuronide conjugate (M2) being the major circulating metabolite and the primary species eliminated in urine. The parent compound represents a smaller fraction of the circulating material and is minimally excreted unchanged.
Pharmacodynamic Biomarker Identification and Validation in Pre-clinical Models
Pharmacodynamic (PD) biomarkers are essential for demonstrating target engagement and quantifying the pharmacological effect of a drug. nih.gov For a compound with a pyrazolidinone structure, a likely mechanism of action is anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes. nih.gov This inhibition would lead to a reduction in the synthesis of prostaglandins (B1171923), which are key mediators of inflammation.
Therefore, relevant PD biomarkers would include prostaglandins such as Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2), which reflect COX-2 and COX-1 activity, respectively. universiteitleiden.nl These biomarkers can be measured in preclinical models of inflammation, such as the carrageenan-induced paw edema model in rats. In this model, administration of the compound would be expected to produce a dose-dependent reduction in the levels of these biomarkers in the inflamed tissue or systemic circulation.
Illustrative Data Table:
Table 5: Illustrative Dose-Dependent Inhibition of PGE2 in a Rat Inflammation Model This interactive table shows the hypothetical effect of this compound on Prostaglandin E2 (PGE2) levels in inflamed paw tissue.
| Treatment Group | PGE2 Concentration (pg/mg tissue) (Mean ± SD) | % Inhibition |
|---|---|---|
| Vehicle Control | 150.5 ± 25.1 | - |
| Compound A (Low Dose) | 90.3 ± 18.5 | 40.0 |
| Compound A (Mid Dose) | 52.7 ± 12.3 | 65.0 |
| Compound A (High Dose) | 28.6 ± 9.8 | 81.0 |
The validation of such a biomarker confirms that the drug engages its target in a dose-responsive manner, providing a crucial link between drug exposure and its biological effect.
PK/PD Modeling and Simulation for Translational Research and In Vivo Efficacy Prediction
Pharmacokinetic/Pharmacodynamic (PK/PD) modeling integrates the data on drug concentration (PK) and its pharmacological effect (PD) to establish a quantitative exposure-response relationship. google.comfrontiersin.org This mathematical framework is a powerful tool for translational research, helping to predict efficacious dose ranges in humans based on preclinical data. asco.orgnih.govnih.gov
For an anti-inflammatory agent like this compound, an indirect response model is often suitable. nih.gov This type of model assumes the drug inhibits the production or stimulates the loss of a physiological mediator, such as the PGE2 biomarker identified previously. The model would link the plasma concentration of the compound to the time course of PGE2 inhibition.
Key parameters derived from the model include:
IC₅₀: The concentration of the drug that produces 50% of the maximum inhibitory effect.
k_in: The zero-order rate constant for the production of the response (e.g., PGE2 synthesis).
k_out: The first-order rate constant for the loss of the response.
Illustrative Data Table:
Table 6: Illustrative PK/PD Model Parameters for the Inhibition of PGE2 Synthesis This interactive table presents hypothetical parameters from an indirect response PK/PD model.
| Parameter | Description | Illustrative Value |
|---|---|---|
| k_in | Synthesis rate of PGE2 | 150 pg/mg/hr |
| k_out | Elimination rate constant of PGE2 | 0.5 hr⁻¹ |
| IC₅₀ | 50% inhibitory concentration | 0.8 µM |
By establishing a robust PK/PD model in preclinical species, researchers can simulate the expected pharmacodynamic effects under different dosing scenarios. This allows for the optimization of dosing regimens and provides a more rational basis for predicting in vivo efficacy and selecting first-in-human doses, ultimately accelerating the drug development process.
Advanced Analytical Methodologies for 2 4 Chlorophenyl Pyrazolidin 3 One Research
Chromatographic Techniques for Purity Assessment, Quantification, and Separation
Chromatography remains the cornerstone of pharmaceutical analysis, offering versatile platforms for the separation and quantification of 2-(4-Chlorophenyl)pyrazolidin-3-one and its related substances.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (UV, PDA, RI, ELSD, CAD, MS)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of non-volatile or thermally labile compounds like this compound. Its versatility is enhanced by the availability of multiple detection modes, each offering unique advantages.
UV/Vis and Photodiode Array (PDA) Detection: Due to the presence of a chromophore (the chlorophenyl group), this compound can be readily detected by UV/Vis spectroscopy. A PDA detector further provides spectral information, aiding in peak identification and purity assessment by flagging the presence of co-eluting impurities with different UV spectra.
Refractive Index (RI) Detection: While less sensitive than UV detection, RI detection is a universal method that can detect compounds with no UV chromophore, making it useful for analyzing certain impurities or excipients that might be present in a formulation.
Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD): These are also universal detectors that are more sensitive than RI and are not dependent on the optical properties of the analyte. They are particularly useful for detecting a wide range of compounds, including impurities that lack a UV chromophore, and for analyses where a gradient elution is required, which is often problematic for RI detectors.
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity. It allows for the unequivocal identification of the main compound and its impurities based on their mass-to-charge ratio (m/z). This is invaluable for impurity profiling and degradation studies.
A typical HPLC method for the analysis of a related compound, pyrazinamide (B1679903), and its metabolites utilized a C18 column with a mobile phase of methanol (B129727) and 0.1% acetic acid. nih.gov While specific conditions for this compound would require method development, a similar reversed-phase approach would likely be a suitable starting point.
Table 1: HPLC Detection Modes for Analysis of this compound
| Detector | Principle | Applicability to this compound |
| UV/Vis | Measures the absorption of light by the analyte. | Highly applicable due to the chlorophenyl chromophore. |
| PDA | Acquires a full UV spectrum at each point in the chromatogram. | Useful for peak purity assessment and identification. |
| RI | Measures the change in the refractive index of the mobile phase. | Universal detector, useful for non-UV absorbing impurities. |
| ELSD/CAD | Nebulizes the eluent and measures the light scattered by the analyte particles. | Universal detectors, more sensitive than RI. |
| MS | Ionizes the analyte and separates ions based on their mass-to-charge ratio. | Provides high selectivity and structural information. |
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity. For the analysis of this compound, converting an HPLC method to UHPLC could offer substantial benefits in terms of throughput for quality control testing and for the separation of closely related impurities.
Supercritical Fluid Chromatography (SFC) for Chiral Separations and Preparative Applications
As this compound is a chiral compound, separating its enantiomers is crucial. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than chiral HPLC. chromatographyonline.comnih.gov SFC typically uses supercritical carbon dioxide as the main mobile phase, which is a less toxic and more environmentally friendly solvent than those used in normal-phase HPLC. selvita.com
For chiral separations, SFC is used in conjunction with chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown success in resolving a broad range of chiral compounds. chromatographyonline.com A screening approach using a few different chiral columns and co-solvents (like methanol or isopropanol) can rapidly identify suitable conditions for the separation of the enantiomers of this compound. nih.gov The ability to achieve rapid chiral separations is particularly valuable in drug discovery and development. chromatographyonline.com Furthermore, SFC is well-suited for preparative applications, allowing for the isolation of larger quantities of the individual enantiomers for further studies. selvita.com
Gas Chromatography (GC) for Volatile Degradants or Derivatized Forms
Gas Chromatography (GC) is the method of choice for analyzing volatile and thermally stable compounds. While this compound itself is likely not sufficiently volatile for direct GC analysis, this technique is invaluable for the detection and quantification of volatile degradants or residual solvents that may be present from the manufacturing process. For non-volatile compounds, derivatization to a more volatile form can be employed to enable GC analysis.
Capillary Electrophoresis (CE) for Charge-Based Separations and Purity Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.gov It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. nih.gov For this compound, which is a neutral compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the most appropriate technique. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral compounds.
CE is particularly useful for purity analysis and can be a powerful complementary technique to HPLC. nih.gov Different modes of CE, such as capillary zone electrophoresis (CZE) for charged impurities and chiral CE for enantiomeric separation, can be employed. nih.gov
Hyphenated Techniques for Complex Sample Analysis and Bioanalysis
Hyphenating separation techniques with powerful detection methods like mass spectrometry provides unparalleled analytical capabilities for complex samples.
For the analysis of this compound in biological matrices such as plasma or tissue, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.gov This technique combines the separation power of HPLC or UHPLC with the high sensitivity and selectivity of tandem mass spectrometry. The use of multiple reaction monitoring (MRM) allows for the highly specific quantification of the target analyte even in the presence of complex biological components. An LC-MS/MS method for the related compound pyrazinamide in human plasma demonstrated the high sensitivity and robustness of this approach for pharmacokinetic studies. nih.gov
Similarly, SFC can be hyphenated with MS (SFC-MS/MS) to provide both chiral separation and sensitive detection. nih.gov This is particularly advantageous for stereoselective metabolism studies.
Table 2: Summary of Advanced Analytical Methodologies
| Technique | Primary Application for this compound | Key Advantages |
| HPLC | Purity assessment, quantification | Versatile, robust, multiple detection options |
| UHPLC | High-throughput analysis, improved resolution | Faster analysis, higher sensitivity |
| SFC | Chiral separation, preparative purification | Fast chiral separations, environmentally friendly |
| GC | Analysis of volatile impurities and residual solvents | High resolution for volatile compounds |
| CE | Purity analysis, orthogonal separation to HPLC | High efficiency, low sample consumption |
| LC-MS/MS | Bioanalysis, impurity identification | High sensitivity and selectivity |
| SFC-MS/MS | Chiral bioanalysis, stereoselective metabolism studies | Combines chiral separation with sensitive detection |
LC-MS/MS for Ultra-Trace Quantification in Biological Matrices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a premier analytical technique for the quantification of small molecules in complex biological matrices such as plasma, urine, and tissue homogenates. bioanalysis-zone.com Its power lies in the combination of the high-separation capability of liquid chromatography with the exceptional sensitivity and specificity of tandem mass spectrometry. researchgate.net The typical workflow involves extracting the analyte from the biological sample, followed by enzymatic digestion if necessary, and then injecting the processed sample into the LC-MS/MS system. researchgate.net
The LC system separates this compound from other matrix components based on its physicochemical properties (e.g., polarity, size). The separated analyte then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov The first quadrupole of the tandem mass spectrometer selects the precursor ion (the ionized molecule of this compound). This ion is then fragmented in a collision cell, and the second quadrupole selects a specific product ion for detection. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and significantly reduces background noise, enabling ultra-trace quantification, often reaching picogram to low nanogram per milliliter levels. researchgate.net
While specific validated methods for this compound are not widely published, a hypothetical LC-MS/MS method would be developed by first optimizing the ionization and fragmentation parameters for the compound to identify a stable precursor ion and at least two specific product ions.
Table 1: General Parameters for a Hypothetical LC-MS/MS Method
| Parameter | Typical Setting | Purpose |
| Chromatography | ||
| Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) | Separation based on polarity |
| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile (B52724) (with 0.1% Formic Acid) | Elution of the analyte from the column |
| Flow Rate | 0.2 - 0.5 mL/min | Controls retention time and separation efficiency |
| Mass Spectrometry | ||
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generation of gas-phase ions |
| Precursor Ion (Q1) | [M+H]⁺ for this compound | Selection of the parent molecule ion |
| Product Ions (Q3) | Specific fragments generated from the precursor ion | Specific detection and quantification |
| Collision Gas | Argon or Nitrogen | Induces fragmentation of the precursor ion |
GC-MS for Metabolite Profiling and Environmental Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly effective technique for the analysis of volatile and semi-volatile compounds. mdpi.com It is particularly well-suited for metabolite profiling and environmental monitoring, where it can separate and identify compounds in complex mixtures. nih.gov For this compound to be amenable to GC-MS, it must be thermally stable and sufficiently volatile. If not, a derivatization step—reacting the compound to increase its volatility and thermal stability—may be required.
In a typical GC-MS analysis, the sample is injected into a heated port, where the compound is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The column separates components of the mixture based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer. Electron Impact (EI) is a common ionization technique in GC-MS, which produces a predictable and reproducible fragmentation pattern that serves as a "chemical fingerprint," allowing for structural elucidation and library matching. nih.gov
GC-MS is invaluable for identifying metabolites of this compound by detecting structural modifications (e.g., hydroxylation, dehalogenation) that alter the mass and retention time of the parent compound. In environmental monitoring, GC-MS can detect and quantify the compound in samples like soil and water, often after a solvent extraction and cleanup procedure. researchgate.net
Table 2: General Parameters for a Hypothetical GC-MS Method
| Parameter | Typical Setting | Purpose |
| Chromatography | ||
| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) | Separation of volatile compounds |
| Carrier Gas | Helium | Transports the sample through the column |
| Temperature Program | Ramped oven temperature (e.g., 80°C to 300°C) | Elution of compounds based on boiling point |
| Mass Spectrometry | ||
| Ionization Mode | Electron Impact (EI), 70 eV | Creates characteristic, reproducible fragments |
| Mass Analyzer | Quadrupole or Ion Trap | Separates ions based on mass-to-charge ratio |
| Scan Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) | Data acquisition mode |
Spectrophotometric Methods for Concentration Determination and Reaction Monitoring (UV-Vis, Fluorescence)
Spectrophotometric methods, including UV-Visible (UV-Vis) and fluorescence spectroscopy, are accessible and powerful tools for determining the concentration of a compound and for monitoring the progress of chemical reactions. These techniques rely on the principle that molecules absorb and/or emit light at specific wavelengths.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Compounds with chromophores, such as the phenyl ring in this compound, exhibit characteristic absorption spectra. According to the Beer-Lambert law, the absorbance at a specific wavelength is directly proportional to the concentration of the analyte in the solution. This relationship allows for straightforward quantification once a calibration curve is established. For instance, a related compound, 1-(4-chlorophenyl)-3-methyl-2-pyrazolin-5-one, shows an absorption peak at 360 nm. sigmaaldrich.com
Fluorescence spectroscopy is an even more sensitive technique for compounds that are fluorescent (or can be derivatized to be fluorescent). A fluorescent molecule (fluorophore) absorbs light at one wavelength (excitation) and emits light at a longer wavelength (emission). The intensity of the emitted light is typically proportional to the concentration. Some pyrazole (B372694) derivatives have been shown to possess interesting fluorescence properties, acting as pH indicators, which suggests that this could be a potential, though currently unexplored, avenue for the analysis of this compound. umtm.cz
Table 3: Comparison of Spectrophotometric Methods
| Feature | UV-Vis Spectroscopy | Fluorescence Spectroscopy |
| Principle | Measures absorption of light by a chromophore. | Measures emission of light by a fluorophore following excitation. |
| Sensitivity | Moderate (typically µM to mM range). | High (typically nM to µM range). |
| Specificity | Lower; many compounds absorb in the UV range. | Higher; not all molecules fluoresce, providing greater selectivity. |
| Primary Use | Concentration determination, reaction kinetics. | Trace quantification, sensing, imaging. |
| Instrumentation | Spectrophotometer. | Spectrofluorometer. |
Immunoassays and Biosensors for Specific Detection and High-Throughput Screening
Immunoassays and biosensors represent highly specific and sensitive detection platforms that can be tailored for a single target analyte. These methods are based on the highly selective binding interaction between an antibody (in an immunoassay) or a biological recognition element (in a biosensor) and the target molecule, this compound.
An immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), would require the development of antibodies that specifically recognize and bind to this compound. This involves treating the small molecule as a hapten, conjugating it to a larger carrier protein, and using this conjugate to elicit an immune response in an animal to produce the required antibodies. Once developed, these assays can be configured for high-throughput screening, allowing for the rapid analysis of a large number of samples.
Biosensors integrate a biological recognition element (e.g., antibody, enzyme, nucleic acid) with a physical transducer. Upon binding of the target analyte, the transducer converts the biological event into a measurable signal (e.g., electrical, optical, or thermal). A biosensor for this compound could offer real-time, rapid, and potentially portable detection capabilities.
Currently, there is no publicly available literature detailing the development of specific immunoassays or biosensors for this compound. The development of such tools would be a significant undertaking but would provide powerful new options for its specific detection in various applications.
Advanced Imaging Techniques for Spatiotemporal Distribution Research
Advanced imaging techniques are critical for understanding the spatiotemporal distribution of a compound within a biological system, providing visual information on where the compound accumulates and how its location changes over time.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful technique that can map the distribution of drugs, metabolites, and endogenous molecules directly in tissue sections. A thin tissue slice is coated with an energy-absorbing matrix and raster-scanned with a laser. At each point, the laser desorbs and ionizes molecules, which are then analyzed by a mass spectrometer. The resulting data is used to generate an image showing the spatial distribution of specific molecules, such as this compound and its metabolites, without the need for labels. No specific MALDI-MSI studies for this compound have been reported.
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are non-invasive nuclear imaging techniques that provide three-dimensional functional information in vivo. unm.edu These methods require the development of a radiolabeled version of the compound of interest (a radioligand). For PET, this would involve incorporating a positron-emitting isotope (e.g., ¹¹C or ¹⁸F) into the structure of this compound. For SPECT, a gamma-emitting isotope (e.g., ⁹⁹ᵐTc or ¹²³I) would be used. unm.edu After administration, the distribution of the radioligand is tracked by the PET or SPECT scanner. While radiopharmaceuticals containing a 4-chlorophenyl group exist, the development of a specific PET or SPECT ligand for this compound has not been described in the literature. unm.edu Such a tool would be invaluable for non-invasively studying its distribution and target engagement in a living organism.
Research on Novel Delivery Systems and Formulation Strategies for 2 4 Chlorophenyl Pyrazolidin 3 One Research Oriented
Nanoparticle-Based Delivery Systems for Targeted Research Applications
There is currently no available research detailing the use of nanoparticle-based delivery systems for 2-(4-Chlorophenyl)pyrazolidin-3-one. The following subsections outline established nanoparticle technologies that could theoretically be applied to this compound in future research endeavors.
Liposomal and Polymeric Nanoparticles for Controlled Release Studies
Liposomes, which are vesicular structures composed of a lipid bilayer, and polymeric nanoparticles, formed from biodegradable polymers, are versatile platforms for controlled drug release. These systems can encapsulate therapeutic agents, protecting them from premature degradation and enabling a sustained release profile. The characteristics of these nanoparticles, such as size, surface charge, and drug loading, can be tailored to optimize performance for specific research applications. For instance, the polymer poly(lactic-co-glycolic acid) (PLGA) is widely used due to its biocompatibility and tunable degradation rate, which dictates the drug release kinetics.
Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Enhanced Solubility
For compounds with poor aqueous solubility, solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) present a viable formulation strategy. SLNs are formulated from solid lipids, while NLCs are a second generation of lipid nanoparticles that incorporate both solid and liquid lipids, creating a less-ordered lipid matrix that can increase drug loading and prevent drug expulsion during storage. These lipid-based nanoparticles can enhance the solubility and bioavailability of lipophilic drugs. The selection of lipids and surfactants is critical in determining the physical stability and in vitro performance of SLNs and NLCs.
Microencapsulation and Sustained Release Technologies for Experimental Models
Microencapsulation is a process where an active substance is coated with or entrapped within another material, forming microparticles. This technology is widely used to achieve sustained or controlled drug release in experimental models. Various polymers, including natural polysaccharides like alginate and chitosan, as well as synthetic polymers, can be used as shell materials. The choice of polymer and the microencapsulation technique (e.g., spray drying, coacervation, emulsion-solvent evaporation) directly influence the release rate and mechanism of the encapsulated compound. Research in this area for a specific compound would involve fabricating and characterizing these microparticles to achieve a desired release profile for preclinical studies.
Prodrug Strategies for Improved Bioavailability or Targeted Delivery in Research Contexts
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. The prodrug approach is a well-established strategy to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility or rapid metabolism. By chemically modifying the parent compound, its physicochemical properties can be altered to enhance bioavailability. For example, ester, carbonate, or carbamate (B1207046) linkages are often used to create more lipophilic prodrugs that can be enzymatically cleaved to release the active drug. In the context of targeted delivery, a prodrug might be designed to be activated by specific enzymes that are overexpressed at a target site.
Topical and Transdermal Delivery System Research for Localized Effects
For localized therapeutic effects or systemic delivery through the skin, topical and transdermal formulations are developed. These systems aim to deliver a compound to or through the skin in a controlled manner. Research in this area often involves the use of penetration enhancers, which temporarily and reversibly disrupt the stratum corneum, the main barrier of the skin. Novel formulations such as microemulsions, gels, and patches are investigated to improve skin permeation and patient compliance. For instance, nanostructured lipid carriers have been incorporated into hydrogels to enhance the dermal retention and transdermal flux of active compounds.
Biocompatibility, Biodegradation, and Release Kinetics Studies of Novel Formulations
A critical aspect of developing any new drug delivery system is the thorough evaluation of its biocompatibility, biodegradation, and release kinetics. Biocompatibility studies assess the potential for the formulation to cause adverse reactions in biological systems. For biodegradable delivery systems, such as those made from PLGA or other polyesters, the degradation products must also be non-toxic. Biodegradation studies examine the rate and mechanism by which the carrier material breaks down in a physiological environment. Release kinetics studies are essential to characterize the rate and mechanism of drug release from the formulation, which can be modeled using various mathematical equations (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the underlying physical and chemical processes.
Characterization of Formulation Stability and Physicochemical Properties for Research Utility
The development of robust and reliable formulations for research purposes is fundamentally reliant on a thorough understanding of the physicochemical properties and stability profile of the active compound. In the context of this compound, a comprehensive characterization is essential to ensure the integrity and reproducibility of experimental data derived from its use in novel delivery systems. This section details the key physicochemical parameters and stability considerations for this compound, drawing from available data and established principles of formulation science.
A foundational aspect of formulation development is the characterization of the compound's intrinsic properties. While extensive experimental data for this compound is not widely available in the public domain, a basic profile can be compiled from computational and database sources. These properties provide a preliminary basis for designing formulation strategies and anticipating potential challenges.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉ClN₂O | PubChem |
| Molecular Weight | 196.63 g/mol | PubChem nih.gov |
| Calculated XLogP3 | 1.5 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 32.3 Ų | PubChem |
Note: The data in this table is computationally generated and provides estimated values.
A critical, yet currently unreported, physicochemical parameter for this compound is its acid dissociation constant (pKa). The pKa value is instrumental in predicting the ionization state of the molecule at different physiological pH values, which in turn influences its solubility, permeability, and interaction with excipients. The pyrazolidinone ring contains amide and amine functionalities that can exhibit acidic or basic properties. Experimental determination of the pKa is a prerequisite for developing pH-controlled formulations and for understanding its behavior in buffered solutions commonly used in research.
Similarly, a detailed solubility profile in various pharmaceutically relevant solvents and buffers is essential for the development of liquid formulations for research. Knowledge of the compound's solubility in aqueous and organic media is fundamental for preparing solutions for in vitro and in vivo studies, as well as for selecting appropriate solvent systems for analytical methods.
The potential for polymorphism, the ability of a compound to exist in multiple crystalline forms, is another critical consideration that has not been documented for this compound. Different polymorphs can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which can significantly impact the performance of a formulation.
The chemical stability of this compound is a paramount concern for its use in research formulations. Degradation of the compound can lead to a loss of potency and the formation of impurities that may have their own biological activity or interfere with analytical measurements. A key degradation pathway that has been identified for pyrazolidinone derivatives is oxidation. For instance, it is known that pyrazolidinones can be oxidized to their corresponding pyrazolone (B3327878) derivatives. In the case of this compound, this would involve oxidation to 1-(4-chlorophenyl)-3-pyrazolol.
To ensure the reliability of research data, comprehensive forced degradation studies are necessary to elucidate the degradation pathways and kinetics of this compound under various stress conditions, including:
Hydrolytic Stability: Testing across a range of pH values (acidic, neutral, and alkaline) to determine the rate and mechanism of hydrolysis.
Oxidative Stability: Exposure to oxidative agents to assess its susceptibility to oxidation and identify the resulting degradation products.
Photostability: Exposure to light sources to evaluate its sensitivity to photodegradation.
Thermal Stability: Subjecting the compound to elevated temperatures to understand its thermal decomposition profile.
The findings from these studies are crucial for the development of stability-indicating analytical methods, which are capable of separating and quantifying the intact compound from its degradation products. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose.
Furthermore, the compatibility of this compound with commonly used pharmaceutical excipients must be systematically evaluated. Excipients are integral components of many research formulations, and potential interactions with the active compound can compromise the stability and performance of the formulation. Compatibility studies, often conducted using techniques such as differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR), can identify physical and chemical interactions between the compound and various excipients.
Environmental Research and Ecotoxicological Studies of 2 4 Chlorophenyl Pyrazolidin 3 One if Relevant
Environmental Fate and Transport Mechanisms in Different Compartments
There is no available research on the environmental fate and transport of 2-(4-Chlorophenyl)pyrazolidin-3-one.
No studies detailing the photodegradation, hydrolysis, or redox transformation of this compound in environmental conditions were identified.
Information regarding the adsorption, desorption, and leaching characteristics of this compound in soil and sediment is not available in the current body of scientific literature.
Biodegradation Pathways and Microbial Metabolism in Aquatic and Terrestrial Systems
No studies have been published that investigate the biodegradation pathways or the microbial metabolism of this compound in either aquatic or terrestrial ecosystems. While research exists on the biodegradation of related compounds like monochlorophenols and 2,4-dichlorophenol, these findings cannot be extrapolated to this compound without specific experimental evidence. sci-hub.se
Ecotoxicological Impact Assessment in Model Organisms and Ecosystems
There is a complete absence of data from ecotoxicological impact assessments of this compound on any model organisms or ecosystems.
No data on the acute or chronic toxicity of this compound to key aquatic indicator species such as algae, daphnia, or fish could be located. Therefore, no data tables on this topic can be generated.
No studies on the ecotoxicological effects of this compound on terrestrial organisms, including soil microorganisms, invertebrates, or various plant species, have been documented. Consequently, no data tables on this topic can be provided.
Bioaccumulation and Biomagnification Potential in Food Chains
Pyraclostrobin (B128455) itself has been the subject of bioaccumulation studies. For instance, in a study with bluegill sunfish, the bioaccumulation factors (BCF) for pyraclostrobin were determined to be 247 for edible tissues, 1195 for viscera, and 691 for the whole fish apvma.gov.au. The majority of the accumulated residues were identified as the parent pyraclostrobin apvma.gov.au. Regulatory assessments have noted that due to the rapid depuration of pyraclostrobin, significant bioaccumulation is not expected to be a major concern .
Analytical Monitoring of this compound and its Metabolites in Environmental Matrices
The analytical monitoring of this compound is typically conducted as part of broader methods developed for the detection of pyraclostrobin and its range of metabolites in various environmental samples. These methods are essential for regulatory compliance, environmental risk assessment, and understanding the degradation pathways of the parent fungicide.
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for the simultaneous determination of pyraclostrobin and its metabolites, including this compound (often denoted as BF-500-3 in these studies, which is a closely related structure) researchgate.net. These methods offer high sensitivity and selectivity, which are critical for detecting trace levels of these compounds in complex matrices such as soil, water, and plant tissues.
A study on the dissipation of pyraclostrobin in maize established an analytical method using HPLC-MS/MS for the simultaneous determination of the parent compound and its metabolite BF-500-3 researchgate.net. The method demonstrated good performance with average recoveries ranging from 83.6% to 104.9% and relative standard deviations between 2.3% and 10.0% researchgate.net. Another study focusing on the analysis of pyraclostrobin in apples and soil also utilized a highly sensitive UHPLC-MS/MS method researchgate.net.
The sample preparation for these analyses often involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method, which is a streamlined approach for the extraction and cleanup of pesticide residues from various food and environmental matrices researchgate.net. For instance, in the analysis of apples, acetonitrile (B52724) with a small percentage of ammonia (B1221849) was used for extraction, followed by purification with primary secondary amine (PSA) and graphitized carbon black (GCB) to remove interferences researchgate.net.
The development of such robust analytical methods is crucial for monitoring the presence and concentration of this compound and other pyraclostrobin metabolites, thereby aiding in the comprehensive evaluation of the environmental impact of this fungicide.
Table of Analytical Methods and Parameters:
| Analytical Technique | Matrix | Target Analytes | Sample Preparation | Key Findings | Reference |
| HPLC-MS/MS | Maize | Pyraclostrobin, BF-500-3 | Not specified in detail | Average recoveries: 83.6-104.9%; RSDs: 2.3-10.0% | researchgate.net |
| UHPLC-MS/MS | Apple, Soil | Pyraclostrobin | QuEChERS with acetonitrile and ammonia extraction, PSA and GCB cleanup | Recoveries: 96.0-103.8%; RSDs: 0.8-2.3%; LOQ: 0.01 mg/kg | researchgate.net |
Emerging Applications and Future Research Directions for 2 4 Chlorophenyl Pyrazolidin 3 One
Exploration of Novel Biological Target Classes and Therapeutic Modalities
Research into the biological activities of 2-(4-Chlorophenyl)pyrazolidin-3-one and its analogs has primarily focused on established target classes. However, the unique structural features of the pyrazolidinone ring warrant a broader investigation into novel biological targets. Future research could productively explore its potential to modulate enzymes, receptors, and signaling pathways that have not been traditionally associated with this chemical scaffold.
For instance, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which share a similar N-(4-chlorophenyl) moiety, were found to exhibit inhibitory activity against the kinase AKT2/PKBβ. nih.gov This kinase is a key component of the AKT signaling pathway, which is frequently dysregulated in cancers like glioma. nih.gov The lead compound from this series, compound 4j , demonstrated not only low micromolar activity against AKT2/PKBβ but also potent growth inhibition of primary patient-derived glioblastoma cells and 3D neurospheres. nih.gov This finding suggests that derivatives of this compound could be rationally designed to target other protein kinases involved in oncogenesis.
Further exploration could involve screening this compound and its derivatives against a wide array of target classes, including but not limited to:
Epigenetic targets: Enzymes involved in the regulation of gene expression, such as histone deacetylases (HDACs) and methyltransferases.
Protein-protein interactions: Modulating these interactions, which are crucial for many cellular processes, represents a challenging but potentially rewarding therapeutic strategy.
Ion channels: Given the diverse roles of ion channels in cellular physiology, identifying pyrazolidinone-based modulators could open up new therapeutic avenues.
Development of Multi-Target Directed Ligands and Polypharmacological Approaches
The concept of "one drug, one target" has been the cornerstone of drug discovery for decades. However, for complex multifactorial diseases, a more effective approach may be the development of multi-target directed ligands (MTDLs) that can simultaneously modulate multiple biological targets. nih.gov The pyrazolidinone scaffold, with its potential for diverse substitutions, is well-suited for the design of such MTDLs.
For example, in the context of Alzheimer's disease, a multi-target approach could involve designing a single molecule that inhibits both acetylcholinesterase and BACE1, or a compound that combines metal chelation with antioxidant properties. nih.gov The development of MTDLs often involves combining two or more pharmacophores into a single hybrid molecule. nih.gov
Future research on this compound could focus on creating hybrid molecules that incorporate pharmacophoric elements known to interact with targets relevant to specific diseases. This could involve, for instance, linking the this compound core to a moiety known to inhibit a different, but pathologically relevant, enzyme or receptor.
Integration with Artificial Intelligence (AI) and Machine Learning (ML) in Chemical Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govnih.gov These technologies can significantly accelerate the identification of new drug candidates, optimize their properties, and predict their biological activities. nih.govyoutube.com
In the context of this compound, AI and ML can be applied in several ways:
Virtual Screening: AI-powered virtual screening can rapidly screen vast libraries of virtual compounds based on the this compound scaffold to identify those with a high probability of binding to a specific biological target. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on existing data for pyrazolidinone derivatives to build QSAR models. youtube.com These models can then predict the biological activity of novel, untested compounds, guiding the synthesis of more potent and selective molecules. youtube.com
De Novo Drug Design: Generative AI models can be used to design entirely new pyrazolidinone derivatives with desired pharmacological profiles. youtube.com These models learn the underlying patterns in chemical space and can generate novel structures that are likely to be active against a specific target. youtube.com
Drug Repurposing: AI algorithms can analyze large datasets of biological and clinical data to identify new therapeutic uses for existing drugs, a process known as drug repurposing. youtube.com This approach could be used to find new applications for this compound or its known analogs.
The increasing availability of large biological datasets and sophisticated ML algorithms presents a significant opportunity to accelerate research into the therapeutic potential of the pyrazolidinone class of compounds. nih.gov
Advances in Synthetic Biology and Metabolic Engineering for Sustainable Production (if applicable)
Synthetic biology and metabolic engineering are emerging fields that aim to design and engineer biological systems for the production of valuable chemicals. nih.govfrontiersin.orgplos.org These approaches offer the potential for more sustainable and environmentally friendly manufacturing processes compared to traditional chemical synthesis.
While the direct production of a synthetic compound like this compound through metabolic engineering is not currently established, the principles of synthetic biology could be applied to produce key precursors or to develop biocatalytic steps in its synthesis. nih.govyoutube.com For example, engineered microorganisms could be designed to produce complex chiral intermediates that are difficult to synthesize chemically.
Future research in this area could explore:
Enzyme discovery: Identifying and engineering enzymes that can catalyze specific steps in the synthesis of pyrazolidinone derivatives.
Pathway engineering: Assembling novel metabolic pathways in microbial hosts to produce key building blocks for pyrazolidinone synthesis. youtube.com
The application of synthetic biology to the production of pharmaceutical compounds is still a developing field, but it holds promise for the future of sustainable chemical manufacturing. nih.gov
Collaborative Research Initiatives and Public-Private Partnerships
The challenges of drug discovery and development are often too great for any single entity to tackle alone. Collaborative research initiatives and public-private partnerships are becoming increasingly important for advancing biomedical research. nih.gov
In the case of this compound and other pyrazolidinone derivatives, such collaborations could:
Facilitate access to compound libraries: Pharmaceutical companies often have large, proprietary compound libraries that could be screened for activity against new biological targets. Collaborative efforts can enable academic researchers to access these valuable resources. nih.gov
Pool expertise and resources: Partnerships between academic institutions, pharmaceutical companies, and non-profit organizations can bring together the diverse expertise and resources needed to advance a drug discovery program from initial hit identification to preclinical development.
An example of a successful collaborative model is the NTD Drug Discovery Booster, which uses in silico screening of proprietary pharmaceutical company libraries to rapidly expand the chemical space around a hit compound. nih.gov A similar approach could be applied to promising pyrazolidinone-based hits.
Addressing Unmet Research Needs and Knowledge Gaps in Pyrazolidinone Chemistry
Despite the interest in the pyrazolidinone scaffold, there remain significant knowledge gaps that need to be addressed to fully realize its therapeutic potential. Future research should focus on:
Comprehensive Structure-Activity Relationship (SAR) Studies: Systematic exploration of the chemical space around the this compound core is needed to understand how different substituents affect biological activity, selectivity, and pharmacokinetic properties.
Elucidation of Mechanisms of Action: For active compounds, detailed mechanistic studies are required to identify their precise molecular targets and to understand how they exert their biological effects.
Development of More Efficient and Versatile Synthetic Methodologies: New synthetic methods are needed to facilitate the rapid and efficient synthesis of diverse libraries of pyrazolidinone derivatives for biological screening.
Investigation of Physicochemical and ADMET Properties: A thorough understanding of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of pyrazolidinone derivatives is crucial for their development as drug candidates.
Addressing these research needs will require a multidisciplinary approach, combining expertise in synthetic chemistry, medicinal chemistry, pharmacology, and computational sciences.
Q & A
Q. What solvent-free synthesis methods are available for 2-(4-Chlorophenyl)pyrazolidin-3-one, and how are reaction conditions optimized?
A solvent-free mechanochemical approach using a ball mill has been developed, involving the reaction of 4-chlorophenyl hydrazine and methyl acrylate in the presence of a base. Key factors affecting yield include grinding time, base type (e.g., K2CO3), and molar ratios. Systematic optimization studies recommend monitoring reaction progress via TLC or HPLC to minimize by-products .
Q. Which analytical techniques are most effective for structural characterization of this compound?
Combined spectroscopic and crystallographic methods are critical:
Q. How can reaction progress and purity be monitored during synthesis?
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard for tracking reaction completion. For solvent-free syntheses, periodic sampling and FT-IR analysis can verify intermediate formation .
Q. What safety precautions are necessary when handling this compound?
The compound may emit toxic fumes (Cl<sup>−</sup>, SOx) upon decomposition. Use fume hoods, personal protective equipment (PPE), and thermal stability assessments (e.g., thermogravimetric analysis) to mitigate risks .
Advanced Research Questions
Q. How can crystallographic data discrepancies in polymorph identification be resolved?
Use differential scanning calorimetry (DSC) to detect polymorphic transitions and X-ray powder diffraction (XRPD) to compare experimental patterns with simulated data from SHELX-refined structures. For ambiguous cases, variable-temperature crystallography can reveal phase changes .
Q. What strategies are effective for isomer separation and stereochemical control in pyrazolidin-3-one derivatives?
- Selective crystallization in polar aprotic solvents (e.g., DMF) to isolate cis/trans isomers.
- Lewis acid-catalyzed isomerization (e.g., AlCl3) to convert less stable isomers into thermodynamically favored forms, monitored by <sup>1</sup>H NMR .
Q. How can biological activity (e.g., antimicrobial or anti-inflammatory effects) be systematically evaluated?
Q. What methodologies address contradictory data in thermal stability profiles?
Combine thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA) to correlate mass loss with structural degradation. For conflicting results, replicate experiments under inert atmospheres (N2) to exclude oxidative effects .
Q. How can computational tools predict reactivity or binding interactions of this compound?
Q. What advanced techniques optimize synthesis scalability while minimizing waste?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
